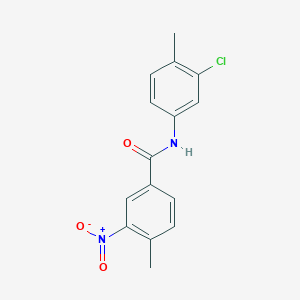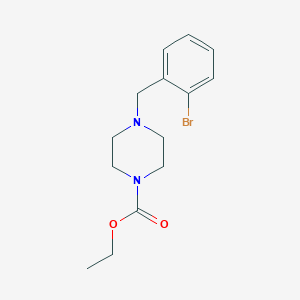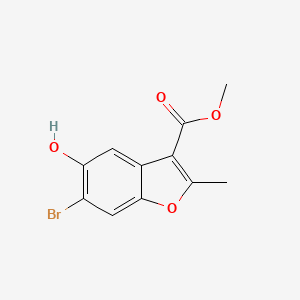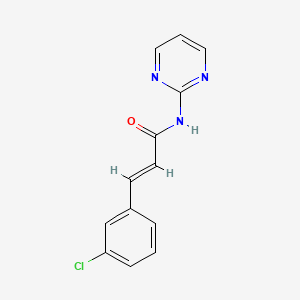![molecular formula C17H16N2O2S B5753418 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPCA or N-(2-hydroxy-5-methylphenyl)-N'-(3-phenylacryloyl)thiourea. HPCA is a synthetic compound that is formed from the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The chemical formula of HPCA is C19H17N3O2S.
Mecanismo De Acción
The mechanism of action of HPCA is not fully understood. However, it is believed that HPCA exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
HPCA has been shown to have several biochemical and physiological effects. HPCA has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death. HPCA has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPCA is its potential use as an anti-cancer drug. HPCA has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in various types of cancer cells. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection. However, one of the main limitations of HPCA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of HPCA. One of the main areas of future research is the development of more effective methods for the synthesis of HPCA. Another area of future research is the study of the pharmacokinetics and pharmacodynamics of HPCA in vivo. This will help to determine the optimal dosage and administration route for HPCA in the treatment of cancer. Additionally, further studies are needed to investigate the potential use of HPCA in the treatment of other diseases, such as inflammatory diseases.
Métodos De Síntesis
The synthesis of HPCA involves the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of HPCA is typically around 60-70%.
Aplicaciones Científicas De Investigación
HPCA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of HPCA is in the area of cancer research. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
(E)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-15(20)14(11-12)18-17(22)19-16(21)10-8-13-5-3-2-4-6-13/h2-11,20H,1H3,(H2,18,19,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAGAPOMOKIMDM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)







![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)


![7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5753444.png)